Methyl 3-(3-phenoxyphenyl)prop-2-enoate
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Overview
Description
Methyl 3-(3-phenoxyphenyl)prop-2-enoate: is an organic compound with the molecular formula C16H14O3 . It is a versatile compound used in various applications, particularly in polymer synthesis, coatings, adhesives, and resin formulations . The compound combines the features of acrylate and phenoxy groups, which contribute to its reactivity and structural advantages.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(3-phenoxyphenyl)prop-2-enoate typically involves the esterification of 3-phenoxybenzyl alcohol with acrylic acid or its derivatives under acidic conditions. The reaction is catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to reflux, and the product is purified by distillation or recrystallization .
Industrial Production Methods: Industrial production of this compound involves similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-(3-phenoxyphenyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are employed.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Substituted phenoxy derivatives.
Scientific Research Applications
Methyl 3-(3-phenoxyphenyl)prop-2-enoate has a wide range of applications in scientific research, including:
Polymer Synthesis: Used as a monomer in the development of advanced coatings, adhesives, and resin formulations.
Coatings and Paints: Utilized in the formulation of high-performance coatings and paints that are durable and weather-resistant.
Adhesives: Employed in adhesives requiring strong bonds and resistance to environmental factors.
Optical Materials: Used in the development of optical materials such as lenses and films that require clarity and resistance to UV degradation.
Electronic Devices: Incorporated in the manufacture of electronic devices and composites, enhancing thermal stability and chemical resistance.
Mechanism of Action
The mechanism of action of Methyl 3-(3-phenoxyphenyl)prop-2-enoate involves its ability to undergo polymerization and form long-chain polymers. The acrylate group promotes the polymerization process, while the phenoxy group enhances the rigidity, thermal stability, and chemical resistance of the resulting polymers. The compound interacts with various molecular targets and pathways, contributing to its effectiveness in different applications .
Comparison with Similar Compounds
Methyl 3-(3-methylphenyl)prop-2-enoate: Similar in structure but with a methyl group instead of a phenoxy group.
Methyl cinnamate: Another ester of cinnamic acid, used in fragrances and flavorings.
Uniqueness: Methyl 3-(3-phenoxyphenyl)prop-2-enoate is unique due to the presence of both acrylate and phenoxy groups, which provide a combination of reactivity and structural advantages. This makes it particularly valuable in applications requiring high-performance materials with enhanced thermal stability and chemical resistance .
Properties
IUPAC Name |
methyl 3-(3-phenoxyphenyl)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3/c1-18-16(17)11-10-13-6-5-9-15(12-13)19-14-7-3-2-4-8-14/h2-12H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPKUSCCWJPPDPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC(=CC=C1)OC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30707131 |
Source
|
Record name | Methyl 3-(3-phenoxyphenyl)prop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30707131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87087-33-0 |
Source
|
Record name | Methyl 3-(3-phenoxyphenyl)prop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30707131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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